Bis(1-methylpropyl)carbamic chloride
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Overview
Description
Bis(1-methylpropyl)carbamic chloride is an organic compound with the molecular formula C9H18ClNO. It is a derivative of carbamic acid and is characterized by the presence of two sec-butyl groups attached to the nitrogen atom and a chlorine atom attached to the carbonyl carbon. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(1-methylpropyl)carbamic chloride is typically synthesized by reacting di-sec-butylamine with phosgene. The reaction is carried out in an inert solvent at elevated temperatures, typically between 80°C and 160°C . The general reaction can be represented as follows:
(sec-Bu)2NH+COCl2→(sec-Bu)2NCOCl+HCl
In this reaction, di-sec-butylamine reacts with phosgene to form di-sec-butylcarbamoyl chloride and hydrogen chloride as a byproduct.
Industrial Production Methods
The industrial production of di-sec-butylcarbamoyl chloride follows a similar synthetic route as described above. The process involves the continuous addition of phosgene to a solution of di-sec-butylamine in an inert solvent, maintaining the reaction temperature between 80°C and 160°C . The reaction mixture is then purified to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Bis(1-methylpropyl)carbamic chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding carbamates, urethanes, or thiocarbamates.
Hydrolysis: In the presence of water, di-sec-butylcarbamoyl chloride hydrolyzes to form di-sec-butylamine and carbon dioxide.
Reduction: The compound can be reduced to di-sec-butylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium
Major Products Formed
Carbamates: Formed by the reaction with alcohols
Urethanes: Formed by the reaction with amines
Thiocarbamates: Formed by the reaction with thiols
Di-sec-butylamine: Formed by reduction or hydrolysis
Scientific Research Applications
Bis(1-methylpropyl)carbamic chloride has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Agriculture: Used in the production of agrochemicals and pesticides.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of di-sec-butylcarbamoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- Diisopropylcarbamoyl chloride
- Dicyclohexylcarbamoyl chloride
- Dimethylcarbamoyl chloride
Uniqueness
Bis(1-methylpropyl)carbamic chloride is unique due to the presence of sec-butyl groups, which impart distinct steric and electronic properties compared to other carbamoyl chlorides. These properties influence its reactivity and the types of products formed in chemical reactions.
Properties
CAS No. |
36756-72-6 |
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Molecular Formula |
C9H18ClNO |
Molecular Weight |
191.70 g/mol |
IUPAC Name |
N,N-di(butan-2-yl)carbamoyl chloride |
InChI |
InChI=1S/C9H18ClNO/c1-5-7(3)11(9(10)12)8(4)6-2/h7-8H,5-6H2,1-4H3 |
InChI Key |
QVMFDLLOVZUZLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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